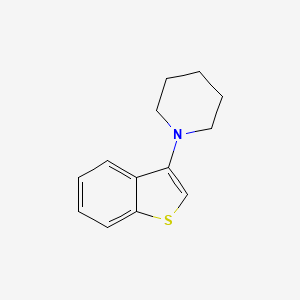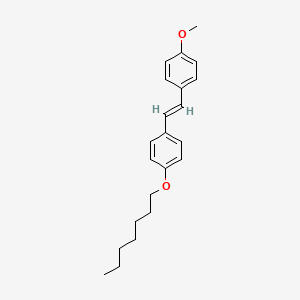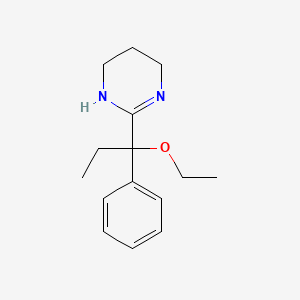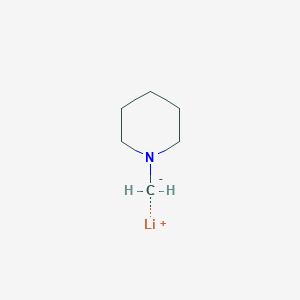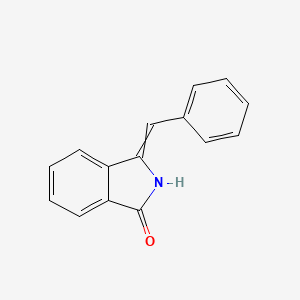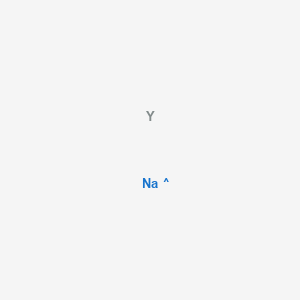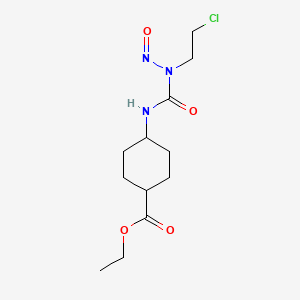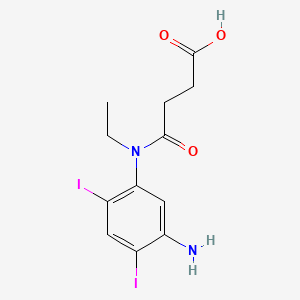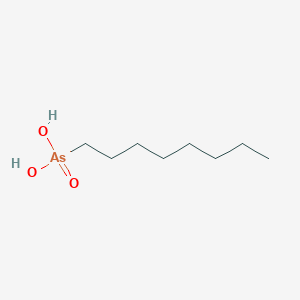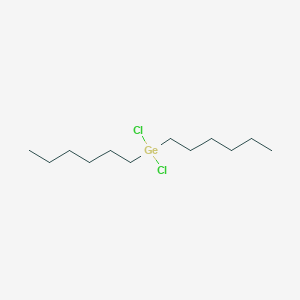
Dichloro(dihexyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(dihexyl)germane is an organogermanium compound with the chemical formula GeCl2(C6H13)2 This compound is part of the broader class of organometallic compounds, which contain bonds between carbon and a metal—in this case, germanium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloro(dihexyl)germane can be synthesized through the reaction of germanium tetrachloride with hexylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
GeCl4+2C6H13MgBr→GeCl2(C6H13)2+2MgBrCl
This reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems can help maintain the required reaction conditions, such as temperature and pressure, and minimize the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(dihexyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and hexyl chloride.
Reduction: Reduction reactions can convert this compound to dihexylgermane.
Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium alkoxides or primary amines can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Germanium dioxide and hexyl chloride.
Reduction: Dihexylgermane.
Substitution: Various organogermanium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dichloro(dihexyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Materials Science: The compound is investigated for its potential use in the development of germanium-based semiconductors and nanomaterials.
Biology and Medicine: Research is ongoing to explore the biological activity of organogermanium compounds, including potential anticancer and antiviral properties.
Industry: this compound is used in the production of specialty chemicals and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism by which dichloro(dihexyl)germane exerts its effects depends on the specific application. In catalytic processes, the germanium center can coordinate with various substrates, facilitating chemical transformations. In biological systems, the compound may interact with cellular components, potentially affecting cellular signaling pathways and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorodiphenylgermane: Similar in structure but with phenyl groups instead of hexyl groups.
Dichlorodimethylgermane: Contains methyl groups instead of hexyl groups.
Dichlorodiethylgermane: Contains ethyl groups instead of hexyl groups.
Uniqueness
Dichloro(dihexyl)germane is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and potential applications. The hexyl groups provide increased hydrophobicity compared to shorter alkyl chains, which can be advantageous in certain chemical and biological contexts.
Eigenschaften
CAS-Nummer |
35551-43-0 |
|---|---|
Molekularformel |
C12H26Cl2Ge |
Molekulargewicht |
313.9 g/mol |
IUPAC-Name |
dichloro(dihexyl)germane |
InChI |
InChI=1S/C12H26Cl2Ge/c1-3-5-7-9-11-15(13,14)12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
BFRHAAYMQFJEEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Ge](CCCCCC)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


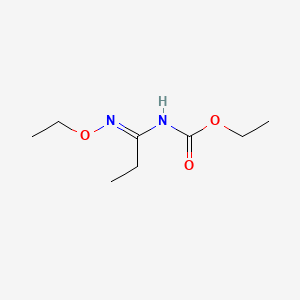
![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)

